molecular formula C22H20ClN5O3 B2469649 N-(3-chloro-4-methylphenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1251621-65-4

N-(3-chloro-4-methylphenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

Cat. No. B2469649
M. Wt: 437.88
InChI Key: SITOVWZCROUWSE-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C22H20ClN5O3 and its molecular weight is 437.88. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Properties

  • Fused heterocyclic 1,2,4-triazoles, similar to the compound , have attracted significant attention due to their variety of interesting biological properties. Research has focused on developing novel synthesis methods for these compounds and assessing their biological activities. For instance, Karpina et al. (2019) explored the synthesis of analogs bearing a 1,2,4-oxadiazole cycle and conducted pharmacological assessments. These efforts contribute to the understanding of the chemical properties and potential applications of such compounds in various biological contexts (Karpina et al., 2019).

Anticonvulsant Activity

  • Another aspect of research has been exploring the anticonvulsant properties of related compounds. Kelley et al. (1995) synthesized substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines and tested them for anticonvulsant activity. This study highlights the potential therapeutic applications of such compounds in the treatment of convulsive disorders (Kelley et al., 1995).

Anticancer and Antimicrobial Activities

  • Research has also been conducted on the anticancer and antimicrobial activities of compounds with a similar structure. Riyadh et al. (2013) described the synthesis of derivatives incorporating an antipyrin moiety and found that some of these compounds exhibited significant anticancer and antimicrobial activities (Riyadh et al., 2013).

Chemical Synthesis and Characterization

  • The chemical synthesis and characterization of similar compounds have been a key focus area. Li et al. (2019) applied a novel synthetic method to produce [1,2,4]triazolo[4,3-a]pyrazin-3-amines, demonstrating the versatility of these compounds in chemical research (Li et al., 2019).

Potential as Pesticides

  • Studies have also been conducted to explore the potential of similar compounds as pesticides. Olszewska et al. (2011) characterized N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which are potential pesticides, by X-ray powder diffraction (Olszewska et al., 2011).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O3/c1-13-5-4-6-18(15(13)3)31-21-20-26-28(22(30)27(20)10-9-24-21)12-19(29)25-16-8-7-14(2)17(23)11-16/h4-11H,12H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITOVWZCROUWSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

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